molecular formula C8H8ClN3 B8413190 6-Chloro-2-ethylaminonicotinonitrile CAS No. 82360-76-7

6-Chloro-2-ethylaminonicotinonitrile

Cat. No.: B8413190
CAS No.: 82360-76-7
M. Wt: 181.62 g/mol
InChI Key: VYCNLIFBEYERKX-UHFFFAOYSA-N
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Description

6-Chloro-2-ethylaminonicotinonitrile is a pyridine derivative characterized by a chloro group at position 6, an ethylamine substituent at position 2, and a nitrile group at position 3. This compound belongs to the nicotinonitrile family, which is widely studied for applications in agrochemicals, pharmaceuticals, and organic synthesis. Its structure enables diverse reactivity, particularly in nucleophilic substitution and hydrogen bonding interactions.

Properties

CAS No.

82360-76-7

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-2-(ethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C8H8ClN3/c1-2-11-8-6(5-10)3-4-7(9)12-8/h3-4H,2H2,1H3,(H,11,12)

InChI Key

VYCNLIFBEYERKX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=N1)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical parameters for 6-Chloro-2-ethylaminonicotinonitrile and its closest analogs:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Solubility (Predicted) Key Applications/Reactivity Reference
6-Chloro-2-ethylaminonicotinonitrile Not provided Cl (6), NHCH₂CH₃ (2), CN (3) ~167.6 (estimated) Moderate in polar solvents Agrochemical intermediates, drug discovery
2-(6-Chloropyridin-2-yl)acetonitrile 40381-90-6 Cl (6), CH₂CN (2) 166.6 High in DMSO Ligand synthesis, coordination chemistry
2,6-Dichloropyridine-3-carbonitrile 1195189-83-3 Cl (2,6), CN (3) 187.0 Low in water Cross-coupling reactions, herbicides
6-((Cyclopropylmethyl)amino)nicotinonitrile 730982-05-5 NHCH₂C₃H₅ (6), CN (3) 189.2 Moderate in ethanol Kinase inhibition studies
2-Amino-6-chloronicotinonitrile 5350-93-6 NH₂ (2), Cl (6), CN (3) 153.6 High in methanol Antiviral agent precursors

Detailed Analysis of Analogous Compounds

2-(6-Chloropyridin-2-yl)acetonitrile (CAS 40381-90-6)
  • Structural Differences : Replaces the ethylamine group at position 2 with an acetonitrile moiety.
  • However, the electron-withdrawing nitrile group enhances electrophilicity at position 2, favoring SNAr reactions.
  • Applications : Primarily used in coordination chemistry as a ligand precursor .
2,6-Dichloropyridine-3-carbonitrile (CAS 1195189-83-3)
  • Structural Differences : Contains dual chloro substituents (positions 2 and 6) instead of ethylamine and chloro.
  • Functional Impact : The dichloro substitution increases steric hindrance and electronegativity, making it less reactive toward nucleophiles but more stable under acidic conditions.
  • Applications : A key intermediate in herbicide synthesis and Suzuki-Miyaura cross-coupling reactions .
6-((Cyclopropylmethyl)amino)nicotinonitrile (CAS 730982-05-5)
  • Structural Differences : Substitutes ethylamine with a cyclopropylmethylamine group at position 4.
  • Applications : Investigated in kinase inhibition studies for anticancer therapies .
2-Amino-6-chloronicotinonitrile (CAS 5350-93-6)
  • Structural Differences: Features an amino group at position 2 instead of ethylamine.
  • Functional Impact: The amino group enhances solubility in polar solvents and enables conjugation with carbonyl compounds, broadening utility in heterocyclic synthesis.
  • Applications : Used in antiviral and antibiotic precursor synthesis .

Key Research Findings and Trends

Substituent-Driven Reactivity : Ethylamine and cyclopropylmethylamine substituents improve bioavailability compared to simpler amines or halogens, as seen in kinase inhibitor studies .

Electron-Withdrawing Effects : Nitrile and chloro groups direct electrophilic substitution to specific positions, enabling regioselective synthesis .

Biological Activity: Amino and ethylamine derivatives show higher binding affinity to biological targets than halogenated analogs, suggesting their superiority in drug discovery .

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